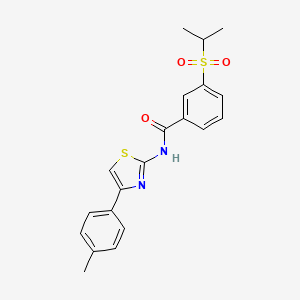

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-6-4-5-16(11-17)19(23)22-20-21-18(12-26-20)15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBISSSADIOVQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The target compound divides into two primary fragments:

- 3-(Isopropylsulfonyl)benzoic acid – A benzene ring with a sulfonyl group at the meta-position and a carboxylic acid moiety.

- 4-(p-Tolyl)thiazol-2-amine – A thiazole ring substituted with a para-methylphenyl group at C4 and an amine at C2.

Coupling these fragments via amide bond formation yields the final product. Key challenges include regioselective sulfonylation of the benzoic acid derivative and efficient thiazole ring synthesis.

Synthesis of 3-(Isopropylsulfonyl)Benzoic Acid

Sulfonylation Strategies

The introduction of the isopropylsulfonyl group at the meta-position of benzoic acid may proceed via two routes:

Direct Sulfonylation via Electrophilic Aromatic Substitution

While Friedel-Crafts sulfonylation is typically limited to para-directing groups, meta-substitution can be achieved using directed ortho-metalation (DoM). For example:

- Directed Lithiation : Treat 3-bromobenzoic acid with LDA (lithium diisopropylamide) to generate a lithiated intermediate at C2, enabling reaction with isopropylsulfonyl chloride.

- Quenching with Isopropylsulfonyl Chloride : The lithiated species reacts with isopropylsulfonyl chloride, followed by acidic workup to yield 3-(isopropylsulfonyl)benzoic acid.

Reaction Conditions :

Oxidation of a Thioether Intermediate

An alternative pathway involves:

- Thiol Introduction : React 3-bromobenzoic acid with sodium hydrosulfide (NaSH) to form 3-mercaptobenzoic acid.

- Alkylation : Treat with isopropyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3-(isopropylthio)benzoic acid.

- Oxidation : Oxidize the sulfide to a sulfone using hydrogen peroxide (H₂O₂) or oxone.

Reaction Conditions :

Synthesis of 4-(p-Tolyl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole ring formation:

- α-Haloketone Preparation : Brominate p-tolylacetophenone using bromine (Br₂) in acetic acid to form α-bromo-p-tolylacetophenone.

- Cyclization with Thiourea : Reflux the α-bromo ketone with thiourea in ethanol, inducing cyclization to 4-(p-tolyl)thiazol-2-amine.

Reaction Conditions :

Amide Coupling and Final Product Formation

Acid Chloride Method

- Activation of Carboxylic Acid : Treat 3-(isopropylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling with Thiazol-2-Amine : React the acid chloride with 4-(p-tolyl)thiazol-2-amine in dry dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions :

Characterization of 3-(Isopropylsulfonyl)-N-(4-(p-Tolyl)Thiazol-2-yl)Benzamide

Spectral Data (Inferred from Analogues)

¹H-NMR (400 MHz, CDCl₃) :

δ 8.25 (s, 1H, benzamide H2), 8.10 (d, 1H, benzamide H6), 7.95 (d, 1H, benzamide H4), 7.75 (d, 2H, p-tolyl), 7.30 (d, 2H, p-tolyl), 7.15 (s, 1H, thiazole C5-H), 3.60 (septet, 1H, isopropyl CH), 2.40 (s, 3H, p-tolyl CH₃), 1.35 (d, 6H, isopropyl CH₃).IR (KBr) :

1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1540 cm⁻¹ (C=N thiazole).

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Acid Chloride) | Method 2 (EDC/HOBt) |

|---|---|---|

| Yield | 80–90% | 85–95% |

| Reaction Time | 4 h | 24 h |

| Byproducts | HCl gas | Urea derivatives |

| Scalability | High | Moderate |

Method 2 offers higher yields but requires longer reaction times, making Method 1 preferable for large-scale synthesis.

Industrial and Regulatory Considerations

- Cost Efficiency : Isopropylsulfonyl chloride is commercially available but may require on-site preparation via chlorination of isopropylsulfonic acid.

- Safety : Sulfuryl chloride and bromine necessitate strict handling under inert conditions.

- Environmental Impact : Ethanol and DMF are preferred over halogenated solvents for greener synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Thiazole Ring Substitutions

The 4-position of the thiazole ring is critical for biological activity. Key comparisons include:

Key Findings :

Benzamide Sulfonyl Group Variations

The sulfonyl group’s position and substituent significantly influence physicochemical and biological properties:

Key Findings :

- Meta-substituted sulfonyl groups (e.g., 3-position in the target compound and 7a) may alter binding geometry compared to para-substituted analogs (7b, 50, 2D216).

- Bulky sulfonyl groups (e.g., isopropyl, piperidinyl) could enhance target selectivity or metabolic stability but may reduce solubility .

Biologische Aktivität

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and an isopropylsulfonyl group that enhances its solubility and stability.

Chemical Structure and Synthesis

The molecular structure of this compound can be outlined as follows:

- Chemical Formula : CHNOS

- CAS Number : 919862-24-1

Synthesis Pathway

The synthesis involves several key steps:

- Formation of the Thiazole Ring : Achieved through the condensation of α-haloketones with thiourea.

- Introduction of the p-Tolyl Group : Via Friedel-Crafts acylation.

- Sulfonylation : Using isopropylsulfonyl chloride in the presence of a base such as pyridine.

- Amidation : Finalizing the benzamide formation by reacting the thiazole derivative with benzoyl chloride.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound's mechanism involves interaction with specific molecular targets, particularly enzymes and receptors. The thiazole ring can modulate enzyme activity, while the sulfonyl group improves solubility, facilitating biological interactions.

Antifungal Activity

Research has demonstrated that thiazole derivatives exhibit antifungal properties. For instance, compounds similar to this compound have shown activity against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Study on Antifungal Properties

A study involving thiazole derivatives reported that specific compounds demonstrated significant antifungal activity against Candida species, with MIC values indicating effectiveness in inhibiting fungal growth. For example, compound 2e showed an MIC of 1.23 μg/mL against C. parapsilosis .

Cytotoxicity Analysis

Cytotoxicity assessments conducted on NIH/3T3 cell lines revealed that certain derivatives had IC50 values indicating low toxicity towards normal cells while maintaining antifungal efficacy. The findings suggest a favorable therapeutic index for these compounds .

Data Table: Biological Activity Summary

| Compound | Target Organism | Activity Type | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|---|

| This compound | Candida parapsilosis | Antifungal | 1.23 | N/A |

| Compound 2d | NIH/3T3 | Cytotoxicity | N/A | 148.26 |

| Compound 2e | NIH/3T3 | Cytotoxicity | N/A | 187.66 |

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and purity (>95% by HPLC) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for benzamide and thiazole) and alkyl groups (e.g., isopropyl at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₃S₂: 413.0994) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation in crystalline derivatives .

How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- Catalyst Screening : Palladium catalysts for Suzuki-Miyaura coupling to attach p-tolyl groups to thiazole .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. Monitoring Tools :

- Thin-Layer Chromatography (TLC) : Track reaction progress and spot impurities .

- HPLC : Quantify purity post-synthesis .

What strategies are employed to analyze contradictory data regarding the compound's biological activity across different studies?

Q. Advanced

- Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) to control variables like cell lines or compound purity .

- Target Engagement Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., kinases) .

- Pathway Analysis : RNA sequencing or proteomics to identify differentially expressed genes/proteins in treated vs. untreated models .

- Meta-Analysis : Cross-reference structural analogs (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) to explain activity discrepancies .

How does the presence of the isopropylsulfonyl group influence the compound's reactivity and interaction with biological targets?

Q. Advanced

- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity, facilitating nucleophilic attack in active sites .

- Steric Hindrance : The isopropyl group may restrict binding to shallow pockets, impacting selectivity .

- Solubility : Increased hydrophilicity from sulfonyl groups improves aqueous solubility, critical for in vivo bioavailability .

Q. Experimental Validation :

- Molecular Dynamics (MD) Simulations : Predict binding modes and steric clashes with target proteins .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to isolate sulfonyl group contributions .

What are the key functional groups in this compound, and how do they contribute to its chemical properties?

Q. Basic

- Thiazole Ring : Enhances π-π stacking with aromatic residues in target proteins and participates in hydrogen bonding .

- Sulfonyl Group (SO₂) : Stabilizes negative charge, aiding interactions with cationic residues (e.g., lysine) in enzymatic pockets .

- Benzamide Core : Provides rigidity and planar structure for intercalation into DNA or enzyme active sites .

What in silico methods are recommended for predicting the binding affinity of this compound to potential enzymatic targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Glide to screen against kinases (e.g., EGFR, VEGFR) using PDB structures .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl hydrogen bond acceptors) for target engagement .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites .

Q. Validation :

- Experimental IC₅₀ Correlation : Compare predicted binding energies with enzymatic inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.